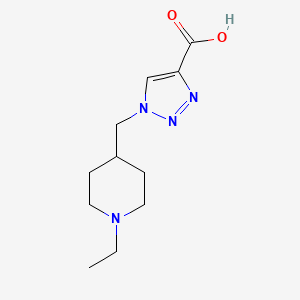

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction. The ethyl group is added to the piperidine ring via an alkylation reaction using ethyl halides.

Carboxylation: The carboxylic acid group is introduced through carboxylation of the triazole ring, typically using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- 1-((1-Methylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-((1-Propylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-((1-Butylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-((1-Ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethyl group on the piperidine ring, which may influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.

Actividad Biológica

1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, anticancer, and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperidine moiety, which is significant for its biological interactions. The presence of a carboxylic acid group enhances its solubility and potential bioactivity.

Structural Formula

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 0.1 - 0.15 mg/ml | Strong |

| Candida albicans | 0.1 - 0.2 mg/ml | Comparable to Amphotericin B |

| Aspergillus niger | 0.1 - 0.2 mg/ml | Comparable to Amphotericin B |

The compound demonstrated superior activity against E. coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Mechanism of Action:

- Induction of apoptosis: The compound enhances caspase-3 activity significantly at concentrations around 10 μM.

- Cell cycle arrest: It has been observed to cause G2/M phase arrest in treated cells.

In a study assessing multiple triazole derivatives, this compound was among those that exhibited promising results in inhibiting microtubule assembly, suggesting a mechanism similar to that of known anticancer agents .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of several triazole compounds, this compound showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted its effectiveness comparable to standard treatments .

Study 2: Anticancer Efficacy

Another investigation focused on the apoptosis-inducing capability of the compound in MDA-MB-231 cells. The results indicated significant morphological changes and increased caspase activity at low concentrations (around 1 μM), confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step coupling reactions. For example, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine can yield pyrazole intermediates, which are further functionalized . Key factors affecting yield include:

- Catalyst selection : Sodium azide (NaN₃) in DMF at 50°C enhances azide incorporation in triazole formation .

- Reaction time and temperature : Optimizing reflux duration (e.g., 5 hours in THF) and maintaining 50–100°C improves cyclization efficiency .

- Workup procedures : Ice-water quenching and ethanol recrystallization minimize impurities .

Q. What spectroscopic and computational methods are recommended for characterizing this compound’s structure?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- Spectral analysis :

- X-ray crystallography : Resolves spatial arrangements of the ethylpiperidinyl and triazole moieties .

- Computational modeling : Density Functional Theory (DFT) calculations validate experimental spectra and predict reactive sites .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer: Safety protocols align with GHS hazard classifications for similar triazole-carboxylic acids:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Stable at –20°C in airtight containers; avoid moisture to prevent hydrolysis .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclocondensation steps?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst screening : Test palladium diacetate with tert-butyl XPhos ligand in tert-butanol to enhance coupling efficiency .

- Solvent optimization : Replace DMF with THF to reduce byproduct formation during azide-alkyne click reactions .

- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before final cyclization .

Q. How should contradictory data between experimental spectral results and computational models be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent correction in DFT : Include polarizable continuum models (PCM) for DMSO or water to align computed vs. experimental NMR shifts .

- Dynamic simulations : Perform molecular dynamics (MD) to account for rotational barriers in the ethylpiperidinyl group .

- Experimental validation : Use variable-temperature NMR to probe conformational equilibria .

Q. What methodologies are effective in evaluating the compound’s potential as a kinase inhibitor or other biological targets?

Methodological Answer:

- Kinase inhibition assays :

- Cellular toxicity screening :

Q. What strategies mitigate decomposition during storage under varying pH and temperature?

Methodological Answer:

- pH stability studies :

- Conduct accelerated degradation tests (25–40°C) in buffers (pH 2–9) with HPLC monitoring .

- Results show higher stability at pH 4–6; avoid alkaline conditions to prevent triazole ring hydrolysis .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage at –80°C .

Q. How can researchers assess the compound’s in vitro toxicity using specific bioassays?

Methodological Answer:

- Ames test : Evaluate mutagenicity via Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .

- hERG inhibition assay : Patch-clamp electrophysiology on HEK-293 cells expressing hERG channels predicts cardiotoxicity .

- Caspase-3/7 activation : Luminescent assays (e.g., Caspase-Glo®) quantify apoptosis in treated cell lines .

Propiedades

IUPAC Name |

1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-2-14-5-3-9(4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQQJMUYCSZVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.